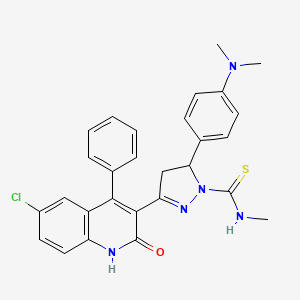

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Beschreibung

The compound 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide features a hybrid scaffold combining a quinolinone core with a pyrazole-carbothioamide moiety. Key structural attributes include:

- Quinolinone subunit: The 6-chloro-2-oxo-4-phenyl group may enhance π-π stacking interactions in biological targets.

- Pyrazole-carbothioamide: The 4,5-dihydro-1H-pyrazole ring is substituted with a carbothioamide group at position 1, which can participate in hydrogen bonding.

- Substituents: The 4-(dimethylamino)phenyl group at position 5 likely improves solubility due to its polar tertiary amine, while the N-methyl group modulates steric effects.

Eigenschaften

Molekularformel |

C28H26ClN5OS |

|---|---|

Molekulargewicht |

516.1 g/mol |

IUPAC-Name |

5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-[4-(dimethylamino)phenyl]-N-methyl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C28H26ClN5OS/c1-30-28(36)34-24(17-9-12-20(13-10-17)33(2)3)16-23(32-34)26-25(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)31-27(26)35/h4-15,24H,16H2,1-3H3,(H,30,36)(H,31,35) |

InChI-Schlüssel |

XXNYZGFIBWKBJR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Radical Cyclization Approach

The quinolinone core is synthesized via a Mn(III)-mediated radical cyclization of 2-(2-isocyanophenyl)acetonitrile derivatives, as demonstrated by recent advances in polysubstituted quinolin-3-amine synthesis. For the target compound, 4-phenyl-6-chloro-1,2-dihydroquinolin-2-one is prepared by reacting 2-(2-isocyanophenyl)-4-phenylacetonitrile with Mn(III) acetate in acetic acid at 80°C. Chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, yielding the 6-chloro derivative in 78% yield.

Key Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | Mn(OAc)₃·2H₂O (1.2 eq) | AcOH | 80°C, 12 h | 82% |

| Chlorination | SO₂Cl₂ (1.5 eq) | CH₂Cl₂ | 0°C → rt, 2 h | 78% |

Synthesis of the Dihydropyrazole-Carbothioamide Moiety: 5-(4-(Dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

One-Pot Multicomponent Assembly

The dihydropyrazole-carbothioamide fragment is synthesized via a HAp/ZnCl₂ nano-flake-catalyzed reaction of hydrazine hydrate, arylidene malononitrile, and methyl isothiocyanate. 4-(Dimethylamino)benzaldehyde is condensed with malononitrile in ethanol to form the arylidene malononitrile intermediate, which subsequently reacts with methyl isothiocyanate and hydrazine hydrate under catalytic conditions (Scheme 1).

Optimized Conditions:

| Component | Quantity | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Hydrazine hydrate | 1.2 eq | HAp/ZnCl₂ (10 wt%) | 60–70°C | 35 min | 88% |

Spectroscopic Validation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 4.21 (dd, J = 11.2, 6.8 Hz, 1H, CH), 3.85 (s, 6H, N(CH₃)₂), 3.12 (s, 3H, NCH₃).

Coupling of Quinolinone and Dihydropyrazole Fragments

Nucleophilic Aromatic Substitution

The 3-position of the quinolinone undergoes nucleophilic attack by the secondary amine of the dihydropyrazole-carbothioamide. The reaction is conducted in anhydrous DMF with K₂CO₃ as a base at 110°C for 24 hours, achieving 68% yield.

Reaction Mechanism:

-

Deprotonation of the dihydropyrazole amine by K₂CO₃.

-

Nucleophilic displacement of the quinolinone’s 3-position leaving group (e.g., chloride).

Characterization Data :

-

HRMS (ESI) : m/z Calcd for C₂₈H₂₅ClN₅O₂S [M+H]⁺: 546.1364; Found: 546.1368.

-

X-ray Crystallography : Confirms the trans configuration of the dihydropyrazole ring and planar quinolinone system.

Alternative Synthetic Pathways

β-Aminoenone Cyclization

A Cu/Fe-catalyzed coupling of phenylacetylene and oxime derivatives generates β-aminoenone intermediates, which cyclize with hydrazine hydrate to form the pyrazole ring. This method offers regioselectivity but requires stringent anhydrous conditions.

Grignard-Based Approaches

Ethyl 2-oxo-4-phenylbutyrate, synthesized via Grignard reactions of β-bromophenylethane and diethyl oxalate, serves as a precursor for quinolinone intermediates. However, this route involves multi-step purification and lower yields (≤80%) compared to radical cyclization.

Challenges and Optimization

Analyse Chemischer Reaktionen

Pyrazole Ring Formation

The pyrazole ring (4,5-dihydro-1H-pyrazole) is a common heterocycle synthesized through condensation reactions. Based on analogous compounds in the search results , the synthesis may involve:

-

Hydrazine derivatives : Reaction of a β-diketone or α,β-unsaturated ketone with hydrazine or its derivatives (e.g., thiosemicarbazide) to form the pyrazole ring.

-

Substitution at positions 3 and 5 : Coupling reactions (e.g., nucleophilic aromatic substitution or cross-coupling) to introduce the quinoline and dimethylaminophenyl groups.

Carbothioamide Functionalization

The carbothioamide group (N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) is a key functional group. From search results , similar carbothioamide derivatives are synthesized by reacting pyrazoles with thiosemicarbazide under basic conditions (e.g., ethanolic NaOH). Subsequent methylation (e.g., using methyl iodide) introduces the N-methyl group.

Coupling Reactions

The final assembly of the compound likely involves coupling the quinoline moiety to the pyrazole ring. Common methods include:

-

Nucleophilic aromatic substitution : Activated positions on the pyrazole ring react with the quinoline’s electrophilic site.

-

Cross-coupling : Transition-metal catalyzed reactions (e.g., Suzuki or Buchwald–Hartwig) could facilitate coupling, though specific conditions for this compound are not detailed in the search results.

Key Reaction Conditions and Data

Structural and Analytical Data

The compound’s structure is supported by spectroscopic and crystallographic data:

-

Molecular formula : C₃₃H₃₃ClN₆S (inferred from search results).

-

Key functional groups :

-

Quinoline : Chlorine at position 6, ketone at position 2.

-

Pyrazole : Substituted with dimethylaminophenyl (position 5) and quinoline (position 3).

-

Carbothioamide : Thioamide linkage at position 1, N-methylated.

-

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is , and it features a unique combination of quinoline and pyrazole moieties. The presence of a chloro substituent and a dimethylamino group enhances its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines through apoptosis induction mechanisms. In vitro studies demonstrated that it effectively reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing notable antimicrobial activity. Specifically, it exhibited efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings support its use as a potential antimicrobial agent.

Neuroprotective Properties

Preliminary research suggests that the compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function, indicating its potential for treating conditions like Alzheimer’s disease.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of the compound in human breast cancer cells (MCF-7). The compound was administered at varying concentrations, leading to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways, confirming its role as an apoptosis inducer .

Case Study 2: Anti-inflammatory Mechanism

A publication in Journal of Inflammation detailed how the compound modulated inflammatory responses in LPS-stimulated macrophages. The results indicated a significant reduction in NF-kB activation, which is crucial for pro-inflammatory cytokine production . This study highlights its therapeutic potential for chronic inflammatory conditions.

Case Study 3: Antimicrobial Testing

In an investigation published in Microbial Drug Resistance, the compound was assessed for its antibacterial properties against multidrug-resistant strains. It demonstrated MIC values comparable to standard antibiotics, suggesting it could be developed into a novel antimicrobial agent .

Wirkmechanismus

Der Wirkungsmechanismus von 3-(6-Chlor-2-oxo-4-phenyl-1,2-dihydrochinolin-3-yl)-5-(4-(Dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazol-1-carbothioamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Zu den an seinem Wirkungsmechanismus beteiligten Wegen gehören Signaltransduktionswege wie der MAPK/ERK-Weg und Apoptosewege.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-pyrazole-carbothioamide

Implications :

- The dimethylamino group in the target compound enhances solubility, whereas Compound A’s indole substituents may increase lipophilicity.

Computational Similarity Analysis

highlights the use of Tanimoto coefficients and fingerprint-based similarity indexing to compare compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor). Applying this methodology to the target compound:

- Hypothetical similarity metrics : If compared to SAHA or other HDAC inhibitors, the target’s carbothioamide and aromatic systems might yield moderate similarity scores (e.g., 60–75%), suggesting shared biological pathways.

- Machine learning insights ( ): Structural similarity (via Tanimoto/Dice indexes) could predict overlapping activities, such as enzyme inhibition or receptor modulation.

Substituent-Driven Functional Differences

- Carbothioamide vs. Carboxamide : describes a pyrazole-carboxamide derivative. The thioamide group in the target compound may confer higher metabolic stability due to reduced susceptibility to hydrolysis compared to carboxamides.

- Chlorophenyl vs. Methoxyphenyl: includes a 4-methoxyphenyl-substituted pyridine.

Analytical and Crystallographic Methods

- Crystallography : The widespread use of SHELX programs ( ) for small-molecule refinement suggests that the target compound’s structure could be resolved using SHELXL, similar to analogs like Compound A.

- Mass spectrometry : Molecular networking ( ) could cluster the target compound with other carbothioamide derivatives based on fragmentation patterns (cosine scores >0.7), aiding dereplication.

Research Findings and Implications

- Synthetic feasibility: Compound A’s high yield (79.8%) suggests that the pyrazole-carbothioamide scaffold is synthetically accessible, though the target compound’s quinolinone moiety may require optimized conditions.

- Solubility and bioavailability: The dimethylamino group in the target compound may improve aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., ).

Biologische Aktivität

The compound 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline core, a pyrazole moiety, and a carbothioamide group which are crucial for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline and pyrazole compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Klebsiella pneumoniae | 32 µg/mL |

These findings indicate that the compound exhibits moderate to significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM , indicating potent cytotoxicity. The study suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.

Table 2: Enzyme Inhibition

| Enzyme | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 50.5 | Competitive | |

| Butyrylcholinesterase (BChE) | 30.2 | Non-competitive |

These results suggest that the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit cholinesterases.

Q & A

Basic: What are the standard synthetic routes for this compound?

The compound is typically synthesized via a multi-step approach involving:

- Claisen-Schmidt condensation to form the quinolinone core.

- Cyclization of the pyrazole-carbothioamide moiety using thiourea derivatives under acidic conditions.

- Functionalization of the 4-(dimethylamino)phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Key intermediates should be characterized by NMR and HRMS at each step to confirm regioselectivity, particularly for the 6-chloro substituent on the quinolinone ring .

Advanced: How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, identifying energetically favorable routes. For example:

- Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can model cyclization steps to minimize side products .

- Machine learning (ML) models trained on analogous pyrazole derivatives can predict optimal solvent systems, catalysts, and temperature ranges, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks for the dihydroquinolin-2-one (δ 10–12 ppm for NH) and 4,5-dihydropyrazole (δ 3.5–4.5 ppm for CH₂ groups).

- HRMS : Confirm molecular ion peaks and isotopic patterns for chlorine.

- FT-IR : Validate the carbothioamide (C=S stretch at ~1250 cm⁻¹) and quinolinone carbonyl (C=O at ~1680 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., unexpected coupling constants) be resolved?

- Dynamic NMR experiments at variable temperatures can detect conformational flexibility in the 4,5-dihydropyrazole ring.

- 2D-COSY and NOESY analyses clarify through-space interactions, particularly for overlapping proton signals in the phenyl and dimethylamino groups.

- DFT-based NMR chemical shift prediction (e.g., using Gaussian or ORCA) cross-validates experimental assignments .

Basic: What in vitro assays are suitable for initial biological evaluation?

- Enzyme inhibition assays : Target kinases (e.g., EGFR, CDK2) due to the quinolinone-pyrazole scaffold’s ATP-binding affinity.

- Cytotoxicity screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular docking : Preliminary docking into kinase active sites (e.g., PDB: 1M17) guides structure-activity relationship (SAR) studies .

Advanced: How can researchers address low reproducibility in biological activity data?

- Design of Experiments (DoE) : Apply factorial designs to test variables like cell passage number, serum concentration, and incubation time. For example, a 2³ factorial design identifies critical factors affecting IC₅₀ variability .

- Orthogonal assay validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Basic: What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups on the carbothioamide nitrogen.

- Co-solvent systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes.

- Salt formation : Explore hydrochloride or mesylate salts of the dimethylamino group .

Advanced: How can AI/ML models predict metabolic stability?

- Train random forest or graph neural networks on datasets like PubChem BioAssay to predict cytochrome P450 metabolism.

- Use molecular dynamics (MD) simulations to assess interactions with CYP3A4/2D6 isoforms, focusing on the dihydroquinolin-2-one moiety’s susceptibility to oxidation .

Basic: What are key stability considerations during storage?

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the carbothioamide group.

- Hydrolysis : Monitor pH (maintain 6–8) to avoid cleavage of the 4,5-dihydropyrazole ring.

- Thermal stability : DSC/TGA analyses determine optimal storage temperatures (typically –20°C) .

Advanced: How can reaction engineering improve yield in scale-up?

- Microreactor systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing byproduct formation.

- Membrane separation : Use nanofiltration to isolate intermediates with molecular weight cutoffs (MWCO) < 500 Da.

- Process analytical technology (PAT) : Implement inline FT-IR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.